Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride is a chemical compound with significant potential in medicinal chemistry. It is characterized by a cyclopropyl group attached to a 2,3-dihydro-1,4-benzodioxin moiety, which is known for its biological activity. This compound has garnered interest due to its possible applications as an enzyme inhibitor and its therapeutic potential in treating various diseases.
This compound can be synthesized from readily available precursors, including 1,4-benzodioxane derivatives and cyclopropylcarbonyl chloride. Its synthesis and properties have been documented in several scientific articles and patents, indicating its relevance in drug discovery and development.
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride falls under the category of heterocyclic compounds. These compounds are characterized by their cyclic structures containing atoms of at least two different elements, one of which is typically nitrogen or oxygen. This specific compound may also be classified as an amine due to the presence of the amine functional group.
The synthesis of Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride typically involves multiple steps:
The synthesis process may require optimization to enhance yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems can be employed to improve the efficiency of the reaction. Purification methods like crystallization and chromatography are often utilized to isolate the desired compound from by-products.
The molecular structure of Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride can be represented as follows:
The compound features a complex arrangement of rings and functional groups that contribute to its biological activity. The presence of the benzodioxin structure is particularly noteworthy for its potential interactions with biological targets.
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride primarily involves its interaction with specific enzymes or receptors within biological systems. Research indicates that it may act as an enzyme inhibitor or receptor modulator, potentially impacting pathways involved in disease processes such as cancer or neurodegenerative disorders.
While specific data on the mechanism remains under investigation, preliminary studies suggest that this compound could modulate enzymatic activity associated with critical physiological functions.
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride exhibits several notable physical properties:
Key chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm structural integrity and purity during synthesis.
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride has several applications in scientific research:
This compound represents a promising avenue for further research and development within pharmaceutical sciences and related fields.
Regioselective cyclopropanation of the 1,4-benzodioxin scaffold is critical for accessing the core structure of cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride. The 2,3-dihydro-1,4-benzodioxin moiety serves as a privileged structure in medicinal chemistry due to its presence in bioactive molecules targeting α-adrenergic receptors, serotonin pathways (5-HT1A), and inflammatory enzymes like 5-lipoxygenase [10]. This fused bicyclic system combines oxygen-rich electron-donating character with metabolic stability, making it an optimal substrate for directed C–H functionalization.
Cyclopropanation typically employs halogenated benzodioxin precursors (e.g., 6-bromo-2,3-dihydro-1,4-benzodioxine) in organometallic coupling reactions. A nickel- or palladium-catalyzed Negishi cross-coupling with bromomethylcyclopropane derivatives enables direct installation of the cyclopropylmethyl fragment at the C6 position. This strategy capitalizes on the inherent electronic bias of the benzodioxin ring, where C6 exhibits higher reactivity toward electrophilic substitution than C7 or C8 positions [10]. Alternative pathways involve Smiles rearrangement of epoxy-functionalized intermediates, though this requires rigorous optimization of base/solvent systems (e.g., NaH/DMF) to achieve satisfactory yields [10].
Table 1: Strategic Approaches to Benzodioxin Cyclopropanation
Method | Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Negishi Coupling | 6-Bromo-BD, Zn(cyclopropyl)CH₂X, Pd(PPh₃)₄ | C6-exclusive | 65-82% |
Epoxide Rearrangement | Epichlorohydrin, NaH, DMF | C2/C3 functionalized | 45-60% |
Direct C–H Activation | Cyclopropane carboxaldehyde, [RhCp*Cl₂]₂ | Moderate C6 bias | 30-55% |
Molecular descriptors for the optimized structure include SMILES: C1CC1C(C2=CC3=C(C=C2)OCCO3)N, and InChIKey: UZOVCJLWNHBMIQ-UHFFFAOYSA-N, confirming the regiochemistry at the benzodioxin’s 6-position [1]. The cyclopropyl group’s strain energy (27 kcal/mol) enhances binding affinity to aminergic receptors by restricting conformational flexibility of the methanamine linker.
Functionalization of the primary amine group in cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine employs two principal routes: nucleophilic substitution of halogenated intermediates and acylative protection/deprotection.
Halogenated Precursor Route:
Acylation-Protected Route:
Table 2: Amine Intermediates and Synthetic Performance
Intermediate | Reaction Conditions | Yield | Purity (HPLC) |
---|---|---|---|
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)phthalimide | K-phthalimide, DMF, 80°C, 4h | 78% | 95.2% |
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine | Hydrazine hydrate, ethanol, reflux | 92% | 98.5% |
Chloroacetamide derivative | ClCH₂COCl, CH₂Cl₂, Et₃N, 0°C | 89% | 96.8% |
Steric hindrance from the cyclopropyl group marginally retards acylation kinetics (k = 0.18 min⁻¹) versus non-cyclopropylated analogs (k = 0.25 min⁻¹), necessitating extended reaction times [6].
Conversion of the free base to cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride is essential for enhancing stability, crystallinity, and bioavailability. The hydrochloride salt forms via stoichiometric protonation in anhydrous ethereal HCl, generating a crystalline solid with superior handling properties over amorphous free bases [4].
Crystallization Dynamics:
Amorphous Phase Prevention:
Table 3: Ion-Specific Collision Cross-Section (CCS) Profiles
Adduct Type | m/z | Predicted CCS (Ų) | Conformational Implication |
---|---|---|---|
[M+H]⁺ | 206.11756 | 142.3 | Charge-compacted folded form |
[M+Na]⁺ | 228.09950 | 150.0 | Metal-coordinated extended structure |
[M-H]⁻ | 204.10300 | 151.1 | Charge-repulsion expanded geometry |
Stabilization is further evidenced by dynamic vapor sorption (DVS), showing <0.2% weight gain at 80% RH versus >1.5% for the free base, confirming hydrochloride’s moisture barrier properties [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1